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Compound of Interest

Compound Name:
7-Fluorochroman-4-amine

hydrochloride

Cat. No.: B1398710 Get Quote

Introduction
7-Fluorochroman-4-amine hydrochloride is a substituted chroman derivative of significant

interest to researchers in medicinal chemistry and drug development. Its structural scaffold is a

key component in a variety of biologically active molecules. Precise structural elucidation and

confirmation are paramount for any research and development endeavor. Spectroscopic

techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are

indispensable tools for this purpose.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 7-
Fluorochroman-4-amine hydrochloride. Due to the limited availability of a complete, publicly

accessible dataset for this specific salt, this guide will present a composite analysis based on

spectroscopic data from closely related and well-characterized analogs. This approach will not

only offer a robust, representative understanding of the target molecule's spectral features but

also equip the researcher with the fundamental principles to interpret spectra for a wide range

of similar chroman derivatives.

Molecular Structure and Spectroscopic Rationale
The structural features of 7-Fluorochroman-4-amine hydrochloride dictate its characteristic

spectroscopic fingerprint. The molecule consists of a chroman core, which is a bicyclic system
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containing a dihydropyran ring fused to a benzene ring. The key substituents are a fluorine

atom at the 7-position of the aromatic ring and an amine group at the 4-position of the

dihydropyran ring, which is protonated to form the hydrochloride salt.

The following diagram illustrates the molecular structure and numbering convention used for

the spectroscopic assignments in this guide.

Caption: Molecular structure of 7-Fluorochroman-4-amine Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For 7-Fluorochroman-4-amine hydrochloride, both ¹H and ¹³C NMR will provide

critical information for structural confirmation. The data presented here is a predictive analysis

based on published data for analogous compounds.

¹H NMR Spectroscopy
The proton NMR spectrum will reveal the number of different types of protons, their chemical

environment, and their connectivity through spin-spin coupling.

Table 1: Predicted ¹H NMR Spectroscopic Data for 7-Fluorochroman-4-amine Hydrochloride

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.0-7.2 dd ~8.5, 2.5 H-5

~6.7-6.9 m - H-6, H-8

~4.3-4.5 m - H-2

~4.1-4.3 t ~5.0 H-4

~2.1-2.4 m - H-3

~8.5-9.5 br s - -NH₃⁺

Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a solution in DMSO-

d₆.
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Interpretation and Rationale:

Aromatic Protons (H-5, H-6, H-8): The fluorine atom at C-7 significantly influences the

chemical shifts and coupling patterns of the aromatic protons. H-5 is expected to be a

doublet of doublets due to coupling with both H-6 and the fluorine atom. H-6 and H-8 will

appear as a multiplet in the upfield region of the aromatic spectrum.

Chroman Ring Protons (H-2, H-3, H-4): The protons on the dihydropyran ring will exhibit

characteristic shifts. The protons on C-2 (H-2), being adjacent to the oxygen atom, will be the

most deshielded. The proton at C-4 (H-4), attached to the carbon bearing the amine group,

will appear as a triplet due to coupling with the two adjacent protons on C-3. The C-3 protons

(H-3) will likely be a complex multiplet.

Amine Protons (-NH₃⁺): The protons of the ammonium group will appear as a broad singlet

at a downfield chemical shift, and its integration will correspond to three protons. The

broadness is due to quadrupolar relaxation and exchange with any residual water in the

solvent.

¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the number of non-equivalent carbon

atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 7-Fluorochroman-4-amine
Hydrochloride
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Chemical Shift (δ) ppm Assignment

~160-165 (d, ¹JCF ≈ 245 Hz) C-7

~150-155 (d, ³JCF ≈ 8 Hz) C-8a

~125-130 (d, ³JCF ≈ 8 Hz) C-5

~115-120 (d, ⁴JCF ≈ 3 Hz) C-4a

~110-115 (d, ²JCF ≈ 22 Hz) C-6

~105-110 (d, ²JCF ≈ 25 Hz) C-8

~65-70 C-2

~45-50 C-4

~30-35 C-3

Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a solution in DMSO-

d₆. The letter 'd' indicates a doublet due to C-F coupling.

Interpretation and Rationale:

Aromatic Carbons: The carbon directly attached to the fluorine atom (C-7) will exhibit a large

one-bond coupling constant (¹JCF) and will be significantly shifted downfield. The other

aromatic carbons will show smaller two-, three-, and four-bond couplings to fluorine.

Chroman Ring Carbons: The chemical shifts of the aliphatic carbons (C-2, C-3, and C-4) are

in the expected upfield region. C-2 will be the most downfield of the three due to its proximity

to the oxygen atom.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity.

Table 3: Predicted Mass Spectrometry Data for 7-Fluorochroman-4-amine Hydrochloride
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m/z (relative intensity) Assignment

167.07 [M-HCl]⁺ (Molecular ion of the free base)

150.07 [M-HCl-NH₃]⁺

139.04 [M-HCl-C₂H₄]⁺

Interpretation and Rationale:

For the analysis of 7-Fluorochroman-4-amine hydrochloride by techniques like Electrospray

Ionization (ESI), the observed molecular ion will correspond to the free base ([M-HCl]⁺) at an

m/z of approximately 167.07. Key fragmentation pathways would likely involve the loss of

ammonia ([M-HCl-NH₃]⁺) and retro-Diels-Alder fragmentation of the dihydropyran ring.

The following diagram illustrates a plausible fragmentation pathway.

[M-HCl]⁺
m/z = 167.07

[M-HCl-NH₃]⁺
m/z = 150.07

- NH₃ Further
Fragmentation

Click to download full resolution via product page

Caption: A simplified representation of a possible mass spectrometry fragmentation pathway.

Experimental Protocols
The following are generalized, yet detailed, protocols for acquiring the spectroscopic data

discussed in this guide.

NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation:

Accurately weigh 5-10 mg of 7-Fluorochroman-4-amine hydrochloride.
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Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-

d₆, CD₃OD). DMSO-d₆ is often preferred for hydrochloride salts due to its ability to dissolve

the sample and shift the residual water peak away from analyte signals.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0.00 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

Tune and match the probe for the ¹H frequency.

Shim the magnetic field to achieve optimal resolution.

Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Tune and match the probe for the ¹³C frequency.

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180

ppm).

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of

¹³C.

Process the data similarly to the ¹H spectrum.

Mass Spectrometry
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Instrumentation: A mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a

mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation:

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as

methanol or acetonitrile.

The solution may be introduced into the mass spectrometer via direct infusion or through a

liquid chromatography (LC) system.

Data Acquisition (ESI-MS):

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas

temperature) to achieve a stable spray and maximum ion signal.

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

For fragmentation analysis (MS/MS), select the molecular ion of the free base (m/z 167.07)

as the precursor ion and apply collision-induced dissociation (CID).

Conclusion
This technical guide provides a comprehensive overview of the expected NMR and MS

spectroscopic data for 7-Fluorochroman-4-amine hydrochloride. By leveraging data from

analogous structures, we have constructed a representative spectral profile that will be

invaluable for researchers working with this compound and its derivatives. The detailed

protocols and interpretation rationale offer a solid foundation for the structural characterization

and quality control of this important chemical entity. As with all analytical work, it is crucial to

compare experimentally obtained data with these predictions to ensure the identity and purity

of the compound of interest.

To cite this document: BenchChem. [Spectroscopic Characterization of 7-Fluorochroman-4-
amine Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1398710#spectroscopic-data-of-7-fluorochroman-4-
amine-hydrochloride-nmr-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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